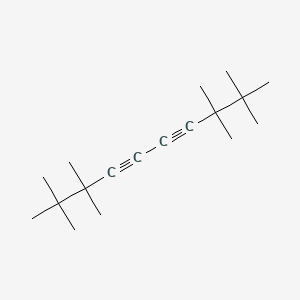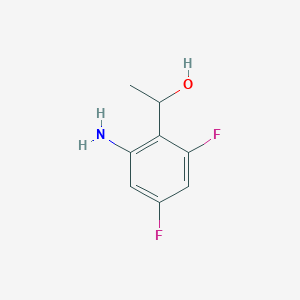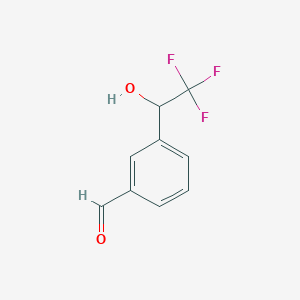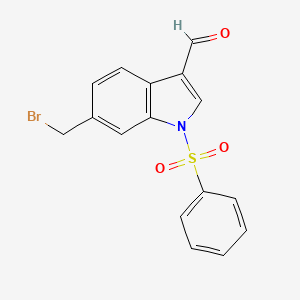
6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde is a complex organic compound that features a bromomethyl group, a phenylsulfonyl group, and an indole core with a carbaldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde typically involves multiple steps. One common method includes the bromination of a suitable indole derivative at the benzylic position using N-bromosuccinimide (NBS) under radical conditions . The phenylsulfonyl group can be introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base . The carbaldehyde group is usually introduced through formylation reactions, such as the Vilsmeier-Haack reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The carbaldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The phenylsulfonyl group can engage in coupling reactions, forming new carbon-sulfur bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination at the benzylic position.
Sulfonyl Chlorides: Used for introducing the phenylsulfonyl group.
Formylation Reagents: Such as Vilsmeier-Haack reagent for introducing the carbaldehyde group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Carboxylic acids from the oxidation of the carbaldehyde group.
Reduction Products: Alcohols from the reduction of the carbaldehyde group.
Applications De Recherche Scientifique
6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde involves its reactive functional groups:
Bromomethyl Group: Can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity.
Phenylsulfonyl Group: Known to interact with various biological targets, including proteins and enzymes.
Carbaldehyde Group: Can form Schiff bases with amines, which may be relevant in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Chloromethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde: Similar structure but with a chloromethyl group instead of a bromomethyl group.
6-(Bromomethyl)-1-(methylsulfonyl)-1H-indole-3-carbaldehyde: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
Uniqueness
6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and potential biological activity .
Propriétés
Formule moléculaire |
C16H12BrNO3S |
|---|---|
Poids moléculaire |
378.2 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-6-(bromomethyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C16H12BrNO3S/c17-9-12-6-7-15-13(11-19)10-18(16(15)8-12)22(20,21)14-4-2-1-3-5-14/h1-8,10-11H,9H2 |
Clé InChI |
VJZNCHVUCMIXFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)CBr)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


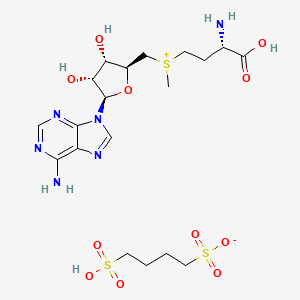

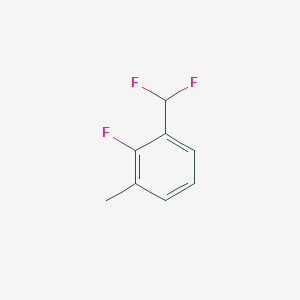


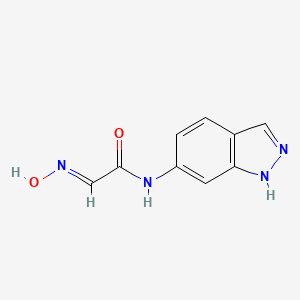
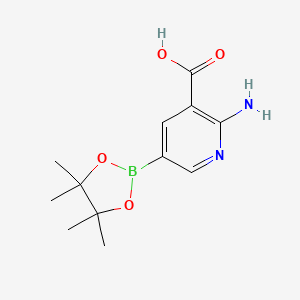
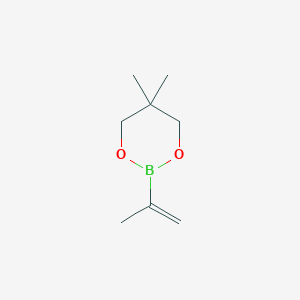
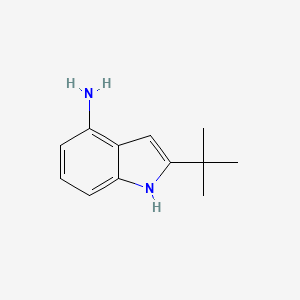
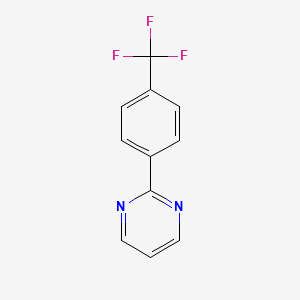
![4-((7-(2,6-Dichlorophenyl)benzo[e][1,2,4]triazin-3-yl)amino)-2-(2-(pyrrolidin-1-yl)ethoxy)benzonitrile](/img/structure/B12968678.png)
